Tris(hydroxymethyl)phosphine

Catalog No.
S564424
CAS No.
2767-80-8
M.F
C3H9O3P
M. Wt
124.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(hydroxymethyl)phosphine

CAS Number

2767-80-8

Product Name

Tris(hydroxymethyl)phosphine

IUPAC Name

bis(hydroxymethyl)phosphanylmethanol

Molecular Formula

C3H9O3P

Molecular Weight

124.08 g/mol

InChI

InChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2

InChI Key

JMXMXKRNIYCNRV-UHFFFAOYSA-N

SMILES

C(O)P(CO)CO

Synonyms

tris(hydroxymethyl)phosphine

Canonical SMILES

C(O)P(CO)CO

Tris(hydroxymethyl)phosphine (THP), also known as phosphinidynetrimethanol or trimethylolphosphine, is an organophosphorus compound with the formula P(CH₂OH)₃. It appears as a white, hygroscopic solid. THP holds significance in scientific research due to its versatile functionality. The presence of three hydroxyl (OH) groups makes it a good chelating agent, while the central phosphorus atom acts as a Lewis base, readily forming complexes with various transition metals []. These properties make THP a valuable ligand in numerous catalytic processes.


Molecular Structure Analysis

THP adopts a tetrahedral geometry with the phosphorus atom at the center and the three hydroxyl groups and a lone pair of electrons occupying the four corners. The P-C and C-H bond lengths are typical for these functional groups. Notably, the three hydroxyl groups can participate in hydrogen bonding, potentially influencing the solubility and reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis

THP can be synthesized on a large scale through the reaction of phosphine (PH₃) with formaldehyde (H₂CO) in the presence of a triethylamine base [].

(H₃PO) + 3 H₂CO + Et₃N → P(CH₂OH)₃ + 3 Et₃NH⁺ []

Decomposition

THP is thermally unstable and decomposes violently upon attempted distillation, releasing phosphine (PH₃) and formaldehyde (H₂CO) [].

P(CH₂OH)₃ → PH₃ + 3 H₂CO []

Other Relevant Reactions

THP serves as a versatile ligand in various transition-metal catalyzed reactions, including:

  • Buchwald-Hartwig cross-coupling []
  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Sonogashira coupling []
  • Negishi coupling []
  • Heck coupling []
  • Hiyama coupling []

In these reactions, THP binds to the metal center, facilitating the desired transformation of organic substrates.


Physical And Chemical Properties Analysis

  • Melting point: 51–53 °C
  • Boiling point: Decomposes []
  • Solubility: Soluble in water, alcohols, and dimethylformamide (DMF)
  • Stability: Hygroscopic, readily oxidizes in air to the corresponding oxide (Tris(hydroxymethyl)phosphine oxide) []

Ligand in Metal Complexation:

THP acts as a strong chelating ligand due to its ability to form multiple bonds with metal ions through its oxygen and phosphorus atoms. This property makes it valuable in the synthesis and characterization of metal complexes with diverse applications, including:

  • Catalysis: THP-metal complexes can serve as efficient catalysts for various organic reactions, such as hydrogenation, hydroformylation, and polymerization .
  • Material Science: THP-metal complexes can be used as precursors for the preparation of advanced materials with unique properties, such as magnetic materials, semiconductors, and photocatalysts .

Precursor for Polymer Synthesis:

THP can be used as a starting material for the synthesis of various polymers due to the presence of its reactive hydroxyl groups. These functionalities allow for:

  • Crosslinking: THP can react with other molecules containing functional groups like isocyanates or epoxides, leading to the formation of crosslinked polymers with enhanced mechanical properties .
  • Flame Retardants: THP can be incorporated into polymer chains to impart flame retardancy by acting as a source of non-combustible phosphorus .

Biomedical Research:

THP has been explored in various biomedical research areas, including:

  • Drug Delivery: THP can be used as a building block for the design of drug delivery systems due to its ability to form biocompatible conjugates with drugs or biomolecules .
  • Gene Therapy: THP can be employed in the development of gene delivery vectors for therapeutic purposes due to its ability to complex with DNA molecules .

XLogP3

-1.8

UNII

Y6TG7WF7OQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2767-80-8

Wikipedia

Tris(hydroxymethyl)phosphine

General Manufacturing Information

Methanol, 1,1',1''-phosphinidynetris-: INACTIVE

Dates

Modify: 2023-08-15
Scott et al. Synthesis of monophosphines directly from white phosphorus. Nature Chemistry, DOI: 10.1038/s41557-021-00657-7, published online 5 April 2021

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